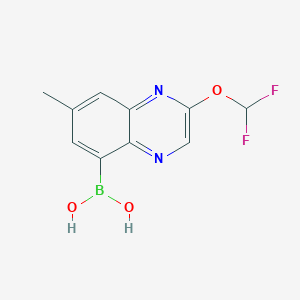
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group and a methyl group attached to a quinoxaline ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid typically involves the introduction of the boronic acid group to the quinoxaline ring. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide. The reaction is catalyzed by a palladium complex and often requires a base such as potassium carbonate . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often relies on scalable synthetic routes such as the Suzuki-Miyaura coupling. This method is favored due to its efficiency, high yield, and the availability of starting materials. The process involves the use of large-scale reactors and optimized reaction conditions to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoxaline ring can undergo reduction reactions to form dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydroquinoxalines, and various substituted quinoxaline derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The molecular targets and pathways involved include interactions with enzymes and proteins that contain diol groups, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the difluoromethoxy and quinoxaline groups.
(4-Formylphenyl)boronic acid: Another boronic acid derivative with a formyl group, used in organic synthesis and medicinal chemistry.
Uniqueness
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and specificity in certain reactions. The quinoxaline ring also provides additional sites for functionalization, making it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C10H9BF2N2O3 |
|---|---|
Peso molecular |
254.00 g/mol |
Nombre IUPAC |
[2-(difluoromethoxy)-7-methylquinoxalin-5-yl]boronic acid |
InChI |
InChI=1S/C10H9BF2N2O3/c1-5-2-6(11(16)17)9-7(3-5)15-8(4-14-9)18-10(12)13/h2-4,10,16-17H,1H3 |
Clave InChI |
QKGOHUKYSRDOHJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC2=NC(=CN=C12)OC(F)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


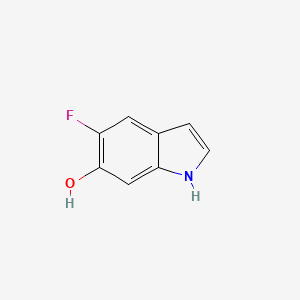
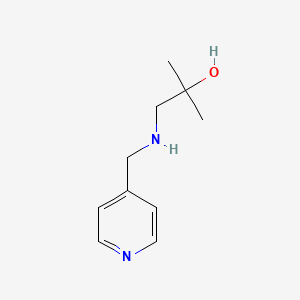



![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
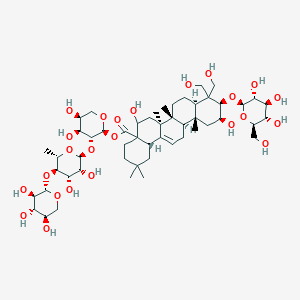
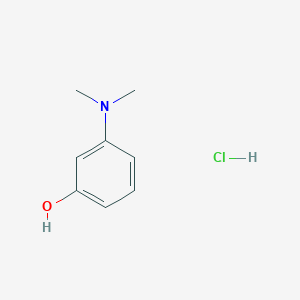


![6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B15231165.png)
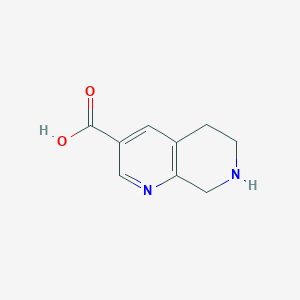

![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
